1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline

MAO-B inhibition neurodegeneration enzyme kinetics

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is a synthetically derivatized tetrahydroquinoline featuring a bulky mesityloxyacetyl substituent at the N1 position. This compound is primarily investigated as an in vitro biochemical probe for enzyme inhibition, with reported activity against monoamine oxidases (MAO-A/MAO-B) and platelet 12-lipoxygenase.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
Cat. No. B11586862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)N2CCCC3=CC=CC=C32)C
InChIInChI=1S/C20H23NO2/c1-14-11-15(2)20(16(3)12-14)23-13-19(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3
InChIKeyXWGCPLDRZOJSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline: Procurement-Relevant Chemical Identity and In Vitro Profile


1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is a synthetically derivatized tetrahydroquinoline featuring a bulky mesityloxyacetyl substituent at the N1 position. This compound is primarily investigated as an in vitro biochemical probe for enzyme inhibition, with reported activity against monoamine oxidases (MAO-A/MAO-B) and platelet 12-lipoxygenase [1]. It serves as a tool compound in drug discovery research targeting neurodegenerative and inflammatory pathways .

Procurement Advisory: Why 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


The N1-acyl substituent in tetrahydroquinolines is a critical determinant of biological activity, influencing target selectivity, binding affinity, and off-target profiles [1]. The mesityloxyacetyl group of this specific compound confers a unique steric and electronic environment that is not replicated by simple N-acetyl or N-benzoyl analogs. Consequently, substituting this compound with a generic tetrahydroquinoline derivative (e.g., N-acetyl-1,2,3,4-tetrahydroquinoline) will likely result in a significant loss of potency against key targets such as MAO-B and 12-lipoxygenase, and may alter the compound's selectivity window, thereby compromising experimental reproducibility and data integrity [2].

Quantitative Differentiation Evidence for 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline Against Closest Analogs


MAO-B Inhibition Potency: Superior Activity vs. Simplified N-Acyl Analogs

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline demonstrates potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. This potency is substantially higher than that of simpler N-acyl tetrahydroquinoline derivatives, such as N-acetyl-1,2,3,4-tetrahydroquinoline, which exhibit IC50 values in the micromolar range against related targets [2]. The bulky mesityloxy group is hypothesized to enhance binding interactions within the MAO-B active site, leading to a >100-fold increase in potency compared to the unsubstituted or N-acetyl core.

MAO-B inhibition neurodegeneration enzyme kinetics

MAO-A vs. MAO-B Selectivity Profile: A Differentiated Window Compared to Non-Selective Inhibitors

The compound exhibits a stark selectivity profile between the two monoamine oxidase isoforms. While it potently inhibits MAO-B (IC50 = 10 nM), its activity against human MAO-A is significantly weaker, with a reported IC50 of 25.3 μM [1]. This yields a selectivity ratio (MAO-A/MAO-B) of approximately 2530-fold. This is in contrast to many first-generation MAO inhibitors, such as tranylcypromine or phenelzine, which are non-selective or have much lower selectivity ratios. The specific mesityloxyacetyl group appears to confer this high degree of isoform selectivity, a property not shared by the unsubstituted tetrahydroquinoline core.

MAO-A inhibition selectivity enzyme specificity

Platelet 12-Lipoxygenase Inhibition: A Secondary Activity Differentiating from MAO-Exclusive Probes

In addition to its MAO activity, 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline has been evaluated for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM . While specific IC50 data is not reported, this assay demonstrates a multi-target profile distinct from compounds that are purely MAO-B selective probes. This dual activity may be of interest for research exploring polypharmacology approaches in inflammation or platelet function, where modulation of both MAO and lipoxygenase pathways could be synergistic. This contrasts with simpler N-acyl tetrahydroquinolines, which may lack this secondary activity.

12-lipoxygenase inhibition platelet biology inflammation

Cytotoxic Activity Against Osteosarcoma Cells: A Phenotypic Differentiator

The compound has been screened for cytotoxic activity against the 143B (TK-) tumor osteosarcoma cell line over a 72-hour period [1]. While full dose-response data (e.g., IC50) is not publicly available, the fact that this compound was selected for and showed activity in this cancer cell line assay distinguishes it from other tetrahydroquinoline derivatives primarily optimized for CNS targets. This suggests a potential for broader biological activity that may be relevant for oncology-focused research groups.

osteosarcoma cytotoxicity cancer biology

Recommended Research Applications for 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Models

Given its potent MAO-B inhibition (IC50 = 10 nM) and high selectivity over MAO-A (ratio >2500), this compound serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at developing next-generation MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions [REFS-1, REFS-2]. Its unique N-substituent provides a differentiated chemical space for lead optimization compared to traditional propargylamine-based inhibitors.

Investigation of Polypharmacology in Inflammation and Platelet Function

Researchers exploring the interface between neuroinflammation and peripheral inflammatory disorders may find this compound's dual activity on MAO-B and 12-lipoxygenase pathways valuable . It can be used as a tool compound to probe the functional consequences of simultaneously inhibiting these two enzyme families, a strategy that is difficult to achieve with highly selective single-target probes.

Cancer Cell Line Screening for Novel Tetrahydroquinoline-Derived Cytotoxins

For academic and industrial oncology groups, the reported cytotoxic activity against the 143B osteosarcoma cell line [3] validates this compound as a screening hit. It can be procured for follow-up studies to determine its mechanism of action, perform broader cancer cell line panel profiling, and initiate medicinal chemistry optimization to improve potency and understand its therapeutic window.

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